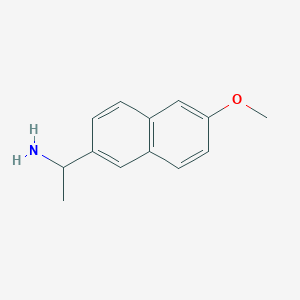

1-(6-Methoxy-2-naphthyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442074 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133097-30-0 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Naphthalene Based Amine Compounds

1-(6-Methoxy-2-naphthyl)ethanamine belongs to the broader class of naphthalene-based compounds, which are characterized by a naphthalene (B1677914) core structure. This bicyclic aromatic hydrocarbon system serves as a versatile scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govresearchgate.netijpsjournal.com The introduction of an amine group to the naphthalene framework, as seen in this compound, imparts basicity and nucleophilicity to the molecule, opening up a wide array of possible chemical transformations. evitachem.com

The naphthalene moiety itself is found in a variety of FDA-approved drugs, including Naproxen (B1676952), Propranolol, and Bedaquiline, highlighting the privileged nature of this scaffold in drug discovery. nih.gov Naphthalene derivatives are explored for a vast range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comrsc.org The specific placement of the methoxy (B1213986) and ethylamine (B1201723) groups on the naphthalene ring in this compound influences its electronic properties and steric profile, which are crucial for its reactivity and interaction with biological targets.

Significance As a Chiral Intermediate in Pharmaceutical Synthesis

The paramount importance of 1-(6-Methoxy-2-naphthyl)ethanamine lies in its nature as a chiral amine. Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmaceutical science, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral amines are crucial structural motifs present in approximately 40-45% of small-molecule pharmaceuticals. nih.gov

The (S)-enantiomer of this compound is a key intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). researchgate.netprepchem.com The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry to improve efficacy and reduce side effects. The demand for enantiomerically enriched amines has spurred the development of innovative synthetic methods, including asymmetric catalysis and biocatalysis. nih.gov

The synthesis of chiral amines like this compound can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis. Biocatalytic methods, employing enzymes such as transaminases, have gained significant traction due to their high stereoselectivity and environmentally friendly reaction conditions. nih.govacs.org These enzymes can selectively produce one enantiomer of the amine, providing an efficient route to the desired chiral intermediate. mdpi.com

Overview of Current Research Trajectories and Future Prospects

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The production of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. For chiral amines like this compound, several strategies are employed to obtain the desired enantiomer from a racemic mixture. These methods can be broadly categorized into enzymatic resolutions, separation via diastereomeric salt formation, and asymmetric catalysis.

Enzymatic Kinetic Resolution Processes

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. wikipedia.org Lipases are a common class of enzymes used for this purpose, often employed in the acylation of amines. nih.gov In a typical enzymatic kinetic resolution of a racemic amine, an acyl donor is introduced in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, leading to a mixture of an acylated amine and the unreacted, enantiomerically enriched amine. wikipedia.org

For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used enzyme for the resolution of various chiral amines and alcohols. nih.gov The process can be optimized by screening different solvents and temperatures to achieve the highest possible enantiomeric excess (ee) for the unreacted amine. A key advantage of this method is the ability to obtain one enantiomer in high optical purity, although it inherently means that the maximum yield for that single enantiomer is 50% of the starting racemic mixture. wikipedia.org Dynamic kinetic resolution (DKR) protocols can overcome this yield limitation by incorporating a catalyst that continuously racemizes the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated enantiomer. rsc.org

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Factor | Description | Impact on Resolution |

| Enzyme Choice | The specific lipase or other enzyme used. | Determines the enantioselectivity and reaction rate. |

| Acyl Donor | The reagent that provides the acyl group. | Can influence the reaction kinetics and enzyme activity. |

| Solvent | The medium in which the reaction is carried out. | Affects enzyme stability, activity, and substrate solubility. |

| Temperature | The reaction temperature. | Influences reaction rate and enzyme stability. |

| Substrate | The racemic amine to be resolved. | The structure of the amine is a key determinant of enzyme selectivity. |

Diastereomeric Salt Formation for Chiral Separation

A classical and industrially favored method for resolving racemates is through the formation of diastereomeric salts. biosynth.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. google.com The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. google.com This difference in solubility allows for their separation by fractional crystallization. google.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, camphorsulfonic acid, and (S)-naproxen. nih.govgoogle.com The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving efficient separation. The process often involves screening a variety of chiral acids and solvents to find the optimal conditions that yield a highly insoluble salt for one diastereomer, while the other remains in solution. sigmaaldrich.com Once the less soluble diastereomeric salt is isolated by filtration, the chiral resolving agent can be removed by an acid-base extraction to yield the desired enantiomerically pure amine. google.com

For example, in a study on the resolution of a chiral amino alcohol, various chiral resolving agents and solvent systems were screened to find conditions that provided a significant difference in the solubility of the resulting diastereomeric salts, enabling efficient separation. sigmaaldrich.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| Tartaric Acid | Chiral Dicarboxylic Acid |

| Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| Camphorsulfonic acid | Chiral Sulfonic Acid |

| (S)-Naproxen | Chiral Carboxylic Acid |

| 1-Phenylethylamine | Chiral Amine (for resolving acidic compounds) |

Asymmetric Catalytic Reduction Approaches

Asymmetric catalytic reduction offers a more direct route to enantiomerically pure amines, starting from a prochiral precursor, typically a ketone or an imine. This method avoids the 50% yield limitation of standard kinetic resolution by directly forming the desired enantiomer. A prominent example is the asymmetric reductive amination of ketones.

In this approach, a ketone is reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent, such as hydrogen gas. The chiral catalyst, often a transition metal complex with a chiral ligand, directs the hydrogenation of the in situ-formed imine intermediate from a specific face, leading to the preferential formation of one enantiomer of the amine.

For instance, novel iridium-based catalysts (Ir-PSA series) have been developed for the efficient asymmetric reductive amination of ketones. orgsyn.org These catalysts, when used with an aminoalcohol-based chiral auxiliary, can produce optically active amines in high yield and with high stereoselectivity. orgsyn.org This method is noted for its excellent functional group tolerance and represents a practical and efficient route for the synthesis of chiral amines. orgsyn.org

Multi-Step Organic Synthesis Routes

The synthesis of this compound often begins with commercially available starting materials and involves several key transformations to construct the target molecule.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are 6-methoxy-2-acetonaphthone and the corresponding alcohol, 1-(6-methoxy-2-naphthyl)ethanol.

6-Methoxy-2-acetonaphthone is a key intermediate. biosynth.comsigmaaldrich.com It is typically synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) (also known as nerolin). orgsyn.org In this reaction, 2-methoxynaphthalene is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. orgsyn.org The choice of solvent is critical; using nitrobenzene (B124822) as a solvent directs the acylation to the desired 6-position, whereas other solvents like carbon disulfide can lead to the formation of the 1-acetyl isomer as the major product. orgsyn.org The reaction temperature must be carefully controlled to maximize the yield of the desired 6-acetylated product and minimize the formation of tarry by-products. orgsyn.org

1-(6-Methoxy-2-naphthyl)ethanol is another important precursor, which can be obtained by the reduction of 6-methoxy-2-acetonaphthone. This alcohol is also known as a potential impurity in the commercial production of naproxen (B1676952). researchgate.net

Table 3: Key Precursor Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 6-Methoxy-2-acetonaphthone | C₁₃H₁₂O₂ | 200.23 | Ketone precursor to the amine |

| 1-(6-Methoxy-2-naphthyl)ethanol | C₁₃H₁₄O₂ | 202.25 | Alcohol precursor, can be converted to the amine |

| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.20 | Starting material for the synthesis of 6-methoxy-2-acetonaphthone |

Key Reaction Steps and Conditions

The conversion of the precursor ketone, 6-methoxy-2-acetonaphthone, to this compound involves several fundamental organic reactions.

Hydrogenation/Reductive Amination: The most direct route from 6-methoxy-2-acetonaphthone to this compound is through reductive amination. This can be achieved in a single step by reacting the ketone with an ammonia source (like ammonia or an ammonium (B1175870) salt) and a reducing agent (such as hydrogen gas) in the presence of a catalyst. As discussed in the asymmetric catalysis section, using a chiral catalyst in this step can lead directly to an enantiomerically enriched product. Alternatively, a two-step process can be employed. First, the ketone is converted to an oxime by reaction with hydroxylamine. The resulting oxime is then hydrogenated, typically using a catalyst like Raney nickel or palladium on carbon, to yield the racemic amine.

Amidation: While not a direct step in the synthesis of the primary amine itself, amidation reactions are crucial for derivatization or in certain resolution strategies. For instance, the related compound naproxen (which shares the 6-methoxy-2-naphthyl core structure) can be coupled with amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form amides. mdpi.com Similarly, this compound can be acylated to form amides, a reaction that is central to enzymatic kinetic resolution processes.

Derivatization Reactions: The primary amine group of this compound allows for a wide range of derivatization reactions. These can be used to create analogues with different properties or to introduce functional handles for further synthetic transformations.

Optimization of Catalytic Systems and Their Application

The synthesis of enantiomerically pure this compound, a chiral amine of significant interest, relies heavily on the optimization of advanced catalytic systems. The primary route to this compound involves the asymmetric hydrogenation of its precursor ketone, 1-(6-methoxy-2-naphthyl)ethanone, or the reductive amination of the ketone, which proceeds through an intermediate imine. Research has focused on transition-metal catalysis, with ruthenium, iridium, and cobalt complexes demonstrating high efficacy and enantioselectivity. nih.govnih.gov The optimization of these systems involves fine-tuning the combination of the metal center, chiral ligands, and reaction conditions to maximize yield, enantiomeric excess (ee), and catalyst efficiency, measured by turnover number (TON) and turnover frequency (TOF). nih.govyoutube.com

Ruthenium-Based Catalytic Systems

Ruthenium(II) complexes, particularly those developed by Noyori and his team, are highly effective for the asymmetric hydrogenation of ketones. youtube.comactascientific.com These catalysts typically feature a combination of a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand like DPEN (1,2-diphenylethylenediamine). nih.govyoutube.com This dual chirality approach creates a highly organized and reactive environment for hydrogen transfer.

The proposed mechanism for these catalysts involves the activation of a Ru(II) precatalyst by molecular hydrogen and a base to form an active ruthenium dihydride species. youtube.com The substrate ketone coordinates in a six-membered transition state, facilitating a highly stereoselective hydride transfer from the metal to the carbonyl carbon. nih.gov This process is renowned for its high activity and enantioselectivity, often achieving ee values approaching 100% and very high turnover numbers, making it suitable for large-scale synthesis. nih.govyoutube.com For the synthesis of related non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-naproxen, chiral ferrocene-ruthenium complexes have been developed that can achieve over 97% chemical yield and over 97% enantiomeric purity, with catalyst loadings as low as 0.02 mol%. nih.gov

Table 1: Performance of Representative Ruthenium Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Yield | ee (%) | Key Features | Reference |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Aromatic Ketones | High | >99 | Dual chiral ligands; operates under neutral/basic conditions. | nih.gov |

| η⁶-arene/TsDPEN–Ru | Aromatic Ketones | High | >98 | Operates under slightly acidic conditions. | nih.gov |

| Chiral Ferrocene-Ruthenium Complex | Prochiral aryl acrylic acids | >97 | >97 | Low catalyst loading (0.02 mol%); applicable to NSAID synthesis. | nih.gov |

Iridium-Based Catalytic Systems

Iridium catalysts have emerged as powerful tools, especially for the asymmetric hydrogenation of imines, which are key intermediates in reductive amination pathways to form chiral amines. acs.org A significant challenge in the hydrogenation of N-alkyl ketimines is the potential for the product amine, being basic and nucleophilic, to deactivate the catalyst. acs.org

To overcome these challenges, innovative catalytic systems have been developed. One successful strategy involves using achiral iridium-(Cp) complexes containing diamine ligands in combination with a chiral Brønsted acid, such as a chiral phosphoric acid (HA). This dual-catalyst system provides high activity and enantioselectivity for N-aryl imines, achieving up to 98% ee. acs.org For ketone hydrogenation, iridium complexes like MsDPEN–CpIr have proven highly efficient for substrates structurally analogous to the precursor of this compound. For instance, the hydrogenation of 4-chromanone (B43037) using this catalyst yielded the corresponding alcohol with 99% ee. nih.gov This demonstrates the potential of iridium catalysts for producing chiral building blocks with exceptional enantiopurity.

Table 2: Performance of Iridium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | ee (%) | Key Features | Reference |

| Ir-(Cp)-diamine + Chiral HA | N-Aryl Imines | up to 98 | Dual system with achiral Ir complex and chiral Brønsted acid. | acs.org |

| MsDPEN–CpIr | Heterocyclic Ketones (4-chromanone) | 99 | Highly effective under slightly acidic conditions. | nih.gov |

| Ir/(S,S)-f-Binaphane | N-Alkyl α-Aryl Furan-containing Imines | up to 90 | Direct route to unnatural N-alkyl aryl alanines. | acs.org |

Cobalt-Based Catalytic Systems

The use of earth-abundant and less expensive metals like cobalt is a growing area of interest in catalysis. Cobalt-catalyzed asymmetric hydrogenation has been successfully developed for α-primary amino ketones, which are structurally related to the target amine's precursors. nih.govacs.org A key strategy involves using the substrate's own amino group to assist in coordination to the cobalt center, which, combined with a chiral ligand, directs the hydrogenation with high stereoselectivity. nih.govacs.org

These cobalt-based systems have demonstrated remarkable efficiency, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in very short reaction times, sometimes as little as 30 minutes. nih.govacs.org Furthermore, these methodologies have proven to be robust and scalable, with successful gram-scale syntheses performed at low catalyst loadings (Substrate/Catalyst ratio up to 1000), highlighting their practical utility. nih.govacs.org The mechanism is proposed to proceed through a non-redox cobalt(II) catalytic cycle, offering an alternative pathway to traditional noble-metal-catalyzed reactions. acs.org

Table 3: Performance of Cobalt Catalysts in Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate Type | Yield | ee (%) | S/C Ratio | Reference |

| Cobalt-bisphosphine complex | α-Primary Amino Ketones | High | up to 99 | High efficiency; short reaction time (0.5 h). | nih.govacs.org |

| Cobalt-bisphosphine complex | Gram-scale synthesis | High | >99 | Scalable with low catalyst loading. | nih.govacs.org |

Structural Modification Strategies for Enhanced Activity or Selectivity

Structural modification of the this compound framework is a key strategy for discovering new chemical entities with improved therapeutic potential. These modifications primarily target the amine and propionic acid functionalities (in its naproxen analogue form) to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing activity or selectivity.

A primary strategy involves the synthesis of prodrugs . By masking the carboxylic acid group of the related compound naproxen, derivatives can be created that exhibit altered absorption and distribution profiles. Esterification is a common approach. For instance, simple alkyl esters of naproxen, such as methyl, ethyl, and isopropyl esters, have been synthesized and shown to retain or even increase the analgesic and anti-inflammatory activities of the parent drug. banglajol.info This strategy aims to improve oral absorption and reduce gastric irritation, a common issue with NSAIDs. nih.gov

Another sophisticated prodrug strategy involves attaching hydrophilic or lipophilic promoieties. The synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen creates derivatives with a desirable balance of aqueous solubility and lipophilicity, which can enhance topical drug delivery. nih.gov Similarly, conjugating naproxen with glucose and subsequently with various amino acids results in prodrugs with significant analgesic and anti-inflammatory properties. researchgate.net

Modification of the naphthalene (B1677914) ring system itself is another explored avenue. The introduction of substituents, such as halogens, can influence the electronic properties of the molecule and its interaction with biological targets. For example, the synthesis of naproxen can proceed through a 2-(2-bromopropionyl)-6-methoxy-naphthalene intermediate, demonstrating that halogenated derivatives are viable synthetic targets. scispace.com The preparation of 6-bromo-2-methoxynaphthalene from 2-naphthol (B1666908) is also a well-documented process, providing a key precursor for such substituted analogues. orgsyn.org

Furthermore, altering the molecular symmetry can tune the electronic and photophysical properties of naphthalene-based compounds. While not directly applied to this compound in the reviewed literature, studies on related structures like 1,5-diamino-naphthalene show that asymmetric modification can significantly alter the molecule's dipole moment and fluorescence, a principle that could be applied to create novel sensors or imaging agents. mdpi.com

Synthesis of Naproxen-Related Derivatives and Prodrugs

The synthesis of derivatives based on the naproxen scaffold, which shares the 6-methoxy-2-naphthyl core with this compound, is extensively documented. These syntheses often aim to create prodrugs that can release the active naproxen molecule in vivo.

Alkyl Esters: A straightforward approach is the direct Fischer esterification of naproxen with various alcohols. For example, reacting naproxen with methanol, ethanol, or isopropanol (B130326) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl, ethyl, and isopropyl esters. banglajol.info These compounds have demonstrated potent anti-inflammatory and analgesic effects. banglajol.info

Glycosyl and Amino Acid Conjugates: More complex prodrugs have been developed to improve biological activity. In one pathway, naproxen is converted to its acid chloride, which then reacts with glucose to form a glucosyl naproxen derivative. This intermediate can be further reacted with different amino acids to yield a series of title compounds with promising analgesic and anti-inflammatory profiles. researchgate.net

Heterocyclic Esters: To enhance properties like solubility and skin permeability for topical applications, naproxen has been converted into novel esters containing heterocyclic moieties. This involves a multi-step synthesis where a naproxen hydroxyalkyl ester is coupled with a morpholinyl- or (4-methyl-1-piperazinyl)acyl acid. This coupling is typically facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov These prodrugs are designed to be rapidly hydrolyzed back to naproxen in human serum. nih.gov

| Derivative/Prodrug Class | Synthetic Approach | Key Reagents | Purpose/Finding | Reference |

|---|---|---|---|---|

| Alkyl Esters (Methyl, Ethyl, Isopropyl) | Fischer Esterification | Naproxen, Corresponding Alcohol (e.g., Methanol), H₂SO₄ | Retained or increased analgesic and anti-inflammatory activity. | banglajol.info |

| Glucosyl-Amino Acid Conjugates | Multi-step synthesis via acid chloride | Naproxen, Thionyl Chloride, Glucose, Amino Acids | Produced potent analgesic and anti-inflammatory agents with reduced gastric toxicity. | researchgate.net |

| Morpholinyl- and Methylpiperazinylacyloxyalkyl Esters | Coupling of a naproxen hydroxyalkyl ester with a heterocyclic acyl acid | Naproxen hydroxyalkyl ester, DCC, DMAP | Improved biphasic solubility and enhanced topical delivery of naproxen. | nih.gov |

Exploration of Heterocyclic and Substituted Aryl Derivatives

Beyond prodrug strategies focused on the carboxyl group, research has delved into modifying the aromatic naphthalene core and introducing heterocyclic systems to create distinct analogues.

Heterocyclic Derivatives: The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to improve pharmacological properties. As mentioned, morpholine (B109124) and piperazine (B1678402) rings have been appended to naproxen via ester linkages to create prodrugs with improved solubility and permeability. nih.gov The synthesis involves coupling the naproxen core with a pre-functionalized heterocycle, demonstrating the modular nature of this approach. These derivatives were found to be more lipophilic than naproxen at physiological pH, a desirable trait for crossing biological membranes. nih.gov

Substituted Aryl Derivatives: The synthesis of derivatives with substituents on the naphthalene ring provides a means to modulate electronic properties and metabolic stability. One of the key synthetic routes to naproxen involves the use of halogenated intermediates. For example, propionyl-6-methoxynaphthalene can be brominated with cupric bromide to yield 2-(2-bromopropionyl)-6-methoxy-naphthalene. scispace.com This bromo-derivative is a versatile intermediate for further chemical transformations. The synthesis can also be performed as a one-pot reaction by including ethylene (B1197577) glycol to directly form the corresponding dioxolane derivative. scispace.com The required precursor for these routes, 6-bromo-2-methoxynaphthalene, can be prepared from 2-naphthol through bromination and subsequent methylation. orgsyn.org

| Derivative Type | Synthetic Intermediate | Synthetic Method | Significance | Reference |

|---|---|---|---|---|

| Halogenated Aryl Derivative | 2-(2-Bromopropionyl)-6-methoxy-naphthalene | Bromination of propionyl-6-methoxynaphthalene using cupric bromide. | A key intermediate in an alternative synthesis of naproxen. | scispace.com |

| Heterocyclic Ester Derivative | 2-((4-methyl-1-piperazinyl)acetyloxy)ethyl (6-methoxy-2-naphthyl)propanoate | Coupling reaction using DCC and DMAP. | Enhanced solubility and skin permeation for topical delivery. | nih.gov |

Incorporation of this compound Moiety into Complex Scaffolds (e.g., Diterpene-Type Derivatives)

The strategy of incorporating a known pharmacophore into a complex natural product scaffold, such as a diterpene, is a powerful tool for generating novel compounds with unique biological activities. Diterpenes offer a rigid and stereochemically rich framework that can orient the attached pharmacophore in specific three-dimensional space, potentially leading to highly selective interactions with biological targets.

However, a review of the scientific literature did not yield specific examples of the this compound moiety being chemically conjugated to diterpene-type derivatives. While this specific application appears to be an underexplored area of research, the chemical principles for such a synthesis are well-established. The primary amine group of this compound is a versatile functional handle that could be reacted with carboxylic acid or activated carbonyl groups present on a diterpene scaffold to form stable amide bonds. This approach represents a potential future direction for creating novel chemical entities that combine the structural features of the naproxen family with the diverse biological activities of diterpenes.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements within Related Structures

The key pharmacophoric elements of compounds related to 1-(6-methoxy-2-naphthyl)ethanamine are centered around the 6-methoxy-2-naphthyl moiety. This structural feature is critical for the anti-inflammatory and analgesic properties observed in this class of compounds. The naphthalene (B1677914) ring system provides a rigid scaffold that correctly positions the functional groups for interaction with the target enzyme, COX-2. patsnap.comdrugbank.com

The methoxy (B1213986) group at the 6-position of the naphthalene ring is a key determinant of activity. This electron-donating group can influence the electronic properties of the entire ring system, which in turn affects binding affinity to the target protein. researchgate.netajpchem.org The side chain at the 2-position of the naphthalene ring is another critical pharmacophoric element. In the active metabolite of nabumetone (B1676900), 6-MNA, this is an acetic acid group. patsnap.comnih.gov In the case of this compound, it is an ethanamine group. The nature of this side chain significantly influences the compound's pharmacological profile.

Chalcones containing the 6-methoxynaphthalen-2-yl group have also been studied, revealing that the α,β-unsaturated ketone moiety is a significant contributor to their biological properties. researchgate.net This highlights the importance of the linker between the naphthalene core and other parts of the molecule.

Impact of Substituents and Structural Modifications on Biological Activity Profiles (in vitro and in silico)

The biological activity of naphthalenic compounds is highly sensitive to the nature and position of substituents on the naphthalene ring. researchgate.netajpchem.org Computational studies on related naphthoic acid derivatives have shown that substituents play a major role in influencing both the reactivity and biological activity of these aromatic compounds. researchgate.netajpchem.org

Electron-donating and electron-withdrawing substituents can modulate the electronic environment of the naphthalene system, thereby affecting its interaction with biological targets. For instance, in a study of platinum pyridyl complexes, electron-withdrawing substituents were found to enhance the photosensitizing capabilities of the compounds. rsc.org While a different class of compounds, this demonstrates the general principle that substituents can fine-tune biological activity.

In the context of COX inhibition, modifications to the side chain at the 2-position of the 6-methoxynaphthalene core are particularly important. The conversion of the butanone side chain of nabumetone to the acetic acid side chain of 6-MNA is a prime example of how a structural modification leads to a significant increase in biological activity. patsnap.comnih.gov The introduction of an ethanamine group, as in this compound, would be expected to confer different properties compared to the acidic side chain of 6-MNA, potentially altering its target affinity and pharmacological effects.

Studies on spirodiazaselenuranes have shown that replacing aromatic substituents with benzylic or aliphatic groups can significantly affect the stability and antioxidant activity of the compounds. researchgate.net This underscores the principle that even seemingly minor structural changes can have a profound impact on biological profiles.

Table 1: Impact of Structural Modifications on Biological Activity

| Compound/Analog Class | Structural Modification | Impact on Biological Activity |

| Nabumetone | Conversion to 6-MNA (active metabolite) | Increased COX-2 inhibitory activity |

| Naphthoic Acid Derivatives | Introduction of electron-donating/withdrawing groups | Altered chemical reactivity and biological activity |

| Platinum Pyridyl Complexes | Addition of electron-withdrawing substituents | Enhanced photosensitizing capabilities |

| Spirodiazaselenuranes | Replacement of aromatic with aliphatic substituents | Reduced stability and altered antioxidant activity |

Stereochemical Influences on Molecular Recognition and Biological Efficacy

Stereochemistry plays a crucial role in the biological activity of chiral compounds like this compound. The presence of a stereocenter at the carbon atom bearing the amine group means that this compound can exist as two enantiomers, (R)- and (S)-1-(6-methoxy-2-naphthyl)ethanamine. nih.gov

It is well-established in pharmacology that different enantiomers of a chiral drug can have different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.

For many NSAIDs, the (S)-enantiomer is the more active form. For example, the (S)-enantiomer of ibuprofen (B1674241) is responsible for most of its anti-inflammatory activity. While specific studies on the stereochemical influences of this compound are not detailed in the provided context, the known COX-2 selectivity of the related compound 6-MNA suggests that the spatial arrangement of the substituents on the chiral center of this compound would be critical for its interaction with the COX enzyme binding site. drugbank.com The precise three-dimensional shape of the molecule dictates how well it fits into the active site of its target protein, thereby determining its biological efficacy.

The crystal structure of related chalcones reveals a twisted conformation, with the two naphthalene ring systems being inclined to one another. researchgate.net This non-planar geometry can also influence how the molecule is recognized by biological targets.

Investigations into Biological Activities and Molecular Interactions Non Clinical

In Vitro Pharmacological Studies

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For 1-(6-methoxy-2-naphthyl)ethanamine and its analogs, these studies have centered on enzyme inhibition and cell-based assays to determine potential therapeutic effects.

Enzyme Inhibition Studies

The interaction of this compound and structurally related compounds with various enzymes has been a subject of scientific investigation. These studies are crucial for understanding the compound's potential therapeutic applications, from antibacterial to anti-inflammatory and neuroprotective roles.

Cholinesterase Inhibition: Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in managing neurodegenerative diseases like Alzheimer's disease due to their role in breaking down the neurotransmitter acetylcholine. sigmaaldrich.com While direct studies on this compound are limited, research into derivatives containing the methoxy-naphthyl moiety has shown potential. For instance, a synthesized N-(1-benzylpiperidine) benzamide (B126) derivative featuring a methoxy-naphthyl group was identified as a potent dual inhibitor of both AChE and BChE, with IC50 values of 0.176 µM and 0.47 µM, respectively. sigmaaldrich.com Kinetic studies revealed that this derivative inhibits AChE in a non-competitive manner and BChE through a mixed-fashion inhibition. sigmaaldrich.com This suggests that the methoxy-naphthalene scaffold is a viable pharmacophore for designing cholinesterase inhibitors.

Cyclooxygenase (COX) Isoforms Inhibition: Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the primary mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound this compound is structurally similar to the well-known NSAID Naproxen (B1676952), which is (S)-2-(6-methoxy-2-naphthyl)propionic acid. nih.gov Naproxen itself is a non-selective inhibitor of both COX-1 and COX-2. researchgate.net The active metabolite of another NSAID, nabumetone (B1676900), is 6-methoxy-2-naphthylacetic acid (6MNA). nih.gov In vitro studies on 6MNA showed it has variable and relatively weak inhibitory effects on cyclooxygenase activity compared to other NSAIDs like indomethacin. nih.gov These findings on structurally related acidic compounds suggest that the 6-methoxy-2-naphthyl core can interact with the active site of COX enzymes, though the specific activity of the amine-containing title compound has not been detailed.

Enoyl-Acyl Carrier Protein Reductase (FABI) Inhibition: A significant identified activity of this compound is its role as an antibacterial agent through the inhibition of the enoyl-acyl carrier protein reductase (FABI) enzyme. This enzyme is essential for the fatty acid biosynthesis pathway in bacteria. By inhibiting FABI, the compound disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death. This specific targeting of a bacterial enzyme highlights its potential as an antibacterial agent.

Table 1: Summary of In Vitro Enzyme Inhibition Studies for this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound / Derivative | Target Enzyme(s) | Observed Effect | IC50 / Ki Values | Notes |

|---|---|---|---|---|

| This compound | Enoyl-Acyl Carrier Protein Reductase (FABI) | Inhibition | Data not specified | Identified as an antibacterial mechanism. |

| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide | Acetylcholinesterase (AChE) | Non-competitive Inhibition | IC50: 0.176 µM; Ki: 0.21 µM | A structurally related derivative. sigmaaldrich.com |

| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide | Butyrylcholinesterase (BChE) | Mixed-fashion Inhibition | IC50: 0.47 µM; Ki: 0.15 µM | A structurally related derivative. sigmaaldrich.com |

| 6-Methoxy-2-naphthylacetic acid (6MNA) | Cyclooxygenase (COX) | Variable Inhibition | Data not specified | Active metabolite of Nabumetone; less potent than indomethacin. nih.gov |

| Naproxen | COX-1, COX-2 | Non-selective Inhibition | IC50 (hCOX-1): 0.6-4.8 µM; IC50 (hCOX-2): 2.0-28.4 µM | A structurally related NSAID. researchgate.net |

Cell-Based Assays

Despite the structural similarity of the 6-methoxy-2-naphthyl moiety to compounds with known anticancer properties, searches of scientific literature did not yield specific studies evaluating the antiproliferative activities of this compound against specific cancer cell lines.

Identification of Potential Molecular Targets and Ligand-Target Interactions

The primary molecular target definitively identified for this compound is the bacterial enzyme enoyl-acyl carrier protein reductase (FABI). The interaction is one of inhibition, where the compound presumably binds to the active site of the enzyme, preventing it from carrying out its function in the fatty acid biosynthesis pathway. This disruption is the key ligand-target interaction responsible for the compound's antibacterial properties.

Based on studies of structurally analogous molecules, other potential, though not directly confirmed, molecular targets can be hypothesized:

Cholinesterases (AChE and BChE): Molecular docking studies on a methoxy-naphthyl benzamide derivative showed interactions with the active sites of these enzymes, suggesting the scaffold can fit within the binding pocket. sigmaaldrich.com

Cyclooxygenase (COX) Isoforms: The ability of related fenamic acids and Naproxen to bind within the cyclooxygenase channel, interacting with key residues like Tyr-385 and Ser-530, suggests a potential binding model for the 6-methoxy-2-naphthyl structure within COX enzymes.

Table 2: Potential Molecular Targets for this compound This table is interactive. You can sort and filter the data.

| Potential Target | Basis for Identification | Type of Interaction | Consequence of Interaction |

|---|---|---|---|

| Enoyl-Acyl Carrier Protein Reductase (FABI) | Direct study on the compound. | Inhibition | Disruption of bacterial fatty acid synthesis. |

| Acetylcholinesterase (AChE) | Study on a structurally related derivative. sigmaaldrich.com | Inhibition (Non-competitive) | Potential for cholinergic modulation. |

| Butyrylcholinesterase (BChE) | Study on a structurally related derivative. sigmaaldrich.com | Inhibition (Mixed) | Potential for cholinergic modulation. |

| Cyclooxygenase (COX) | Studies on structurally related NSAIDs (Naproxen, 6MNA). nih.gov | Inhibition | Potential for anti-inflammatory effects. |

Molecular Mechanisms of Action (in vitro and in silico investigations)

The molecular mechanisms of action for a compound describe the downstream effects of its interaction with a molecular target.

Receptor Binding and Allosteric Modulation Analysis

No specific studies were identified in the searched literature that investigated the direct binding of this compound to specific cellular receptors or its potential role as an allosteric modulator.

Protein Modification and Cellular Signaling Pathway Modulation

The most clearly defined mechanism of action for this compound is the modulation of the bacterial fatty acid biosynthesis signaling pathway . By inhibiting the FABI enzyme, the compound blocks a critical step in the production of fatty acids, which are essential components of the bacterial cell membrane. This leads to a breakdown in membrane integrity and subsequent bacterial cell death.

Additionally, it is known that naphthalene-containing compounds can undergo metabolic activation to form reactive metabolites. For example, naphthalene (B1677914) can be biotransformed into 1,2-naphthoquinone (B1664529) (1,2-NQ), a reactive species that can covalently bind to and modify proteins. This protein modification is a known mechanism of naphthalene-induced toxicity. While this represents a potential pathway for cellular interaction, it is a general mechanism related to naphthalene metabolism and may not be the primary pharmacological mechanism of action for this compound itself.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(6-Methoxy-2-naphthyl)ethanamine, docking simulations would be instrumental in predicting its binding affinity and mode of interaction with various biological targets. For instance, given its structural similarity to naproxen (B1676952), a primary application would be to dock it into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The primary goals of such simulations would be to:

Predict Binding Affinity: Calculate the binding energy to estimate how strongly this compound interacts with the target protein. A lower binding energy typically suggests a more stable complex.

Identify Key Interactions: Visualize and analyze the specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Compare with Known Ligands: Docking scores and interaction patterns could be compared with those of known COX inhibitors, such as naproxen, to infer potential efficacy and selectivity.

A hypothetical molecular docking study of this compound with a target protein, such as a kinase or receptor, might yield the following theoretical data:

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.2 | His367, His372, Ile406 |

| Mu-opioid Receptor | -6.9 | Asp147, Tyr148, Trp293 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment.

For this compound, MD simulations could be used to:

Assess Complex Stability: By simulating the ligand-protein complex in a solvent environment, researchers can assess the stability of the predicted binding pose from molecular docking over a period of nanoseconds or even microseconds.

Analyze Conformational Changes: MD can reveal how the binding of this compound might induce conformational changes in the target protein, which can be crucial for its function.

Explore the Conformational Landscape: These simulations can map the different shapes (conformations) the molecule can adopt and their relative energies, which is important for understanding its flexibility and how it might adapt to different binding sites.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for this compound would involve identifying its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are essential for its (hypothesized) biological activity.

This pharmacophore model could then be used as a 3D query in virtual screening campaigns. Large chemical databases, containing millions of compounds, could be rapidly screened to identify other molecules that match the pharmacophore model. This approach is a powerful tool for discovering novel compounds with potentially similar or improved biological activity. The process would involve filtering compounds based on their fit to the pharmacophore, followed by molecular docking and other computational analyses to prioritize candidates for experimental testing.

Prediction of Biological Activity and Selectivity Profiles

In silico methods can also be employed to predict the broader biological activity and selectivity profile of this compound. This can be achieved through various computational approaches, including:

Quantitative Structure-Activity Relationship (QSAR) models: If a dataset of structurally similar compounds with known biological activities is available, QSAR models can be built to predict the activity of new compounds based on their physicochemical properties.

Machine Learning and AI-based models: Modern machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and off-targets of a given molecule.

Similarity searching: By comparing the chemical fingerprint of this compound to databases of known drugs and bioactive molecules, it is possible to infer potential biological activities based on the principle that structurally similar molecules often have similar biological functions.

A theoretical prediction of the biological activity profile for this compound, based on its structural similarity to other known compounds, might look like this:

| Predicted Activity | Confidence Level | Basis of Prediction |

| Anti-inflammatory | High | Structural similarity to Naproxen |

| Analgesic | Moderate | Common co-activity with anti-inflammatories |

| Potential for CNS activity | Low | Presence of an amine group |

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Q. What substance-specific data gaps exist for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.